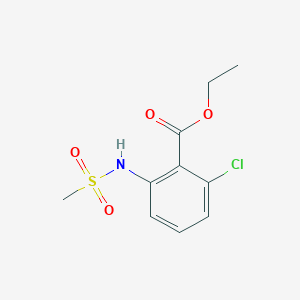

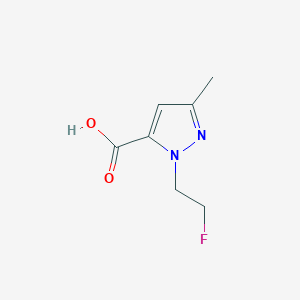

![molecular formula C5H9ClN4 B2505262 4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride CAS No. 2408957-64-0](/img/structure/B2505262.png)

4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride" is a derivative of the 2-azabicyclo[2.1.1]hexane ring system, which has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and materials science. The azido group in the compound suggests reactivity that could be useful in further chemical transformations, such as click chemistry reactions .

Synthesis Analysis

The synthesis of the 2-azabicyclo[2.1.1]hexane core structure has been achieved through different methods. One efficient synthesis starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, using a photochemical method followed by a series of reactions including electrophilic addition, ring closure, and reductive removal of protecting groups . Another approach involves a batchwise, multigram preparation that includes an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . These methods provide a foundation for the synthesis of various derivatives, including the azido-functionalized compounds.

Molecular Structure Analysis

The molecular structure of azabicyclo[2.1.1]hexane derivatives is characterized by the presence of a strained bicyclic ring system. This strain can influence the reactivity and stability of the compounds. X-ray crystallography of related structures has revealed common conformations and the equatorial positioning of substituents on the heterocycle . These structural insights are crucial for understanding the reactivity and designing further functionalization of the azabicyclo[2.1.1]hexane scaffold.

Chemical Reactions Analysis

The azabicyclo[2.1.1]hexane ring system can undergo various chemical reactions due to its strained nature and the presence of reactive functional groups. For instance, the azido group can participate in click chemistry reactions, which are widely used in the synthesis of complex molecules. Additionally, the bicyclic amine can be transformed into different derivatives through reactions with hydrochloric acid, sodium hydroxide, or sodium ethoxide, leading to chloro-, hydroxy-, and ethoxy-piperidine, respectively . These transformations highlight the versatility of the azabicyclo[2.1.1]hexane ring system as a synthetic building block.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[2.1.1]hexane derivatives are influenced by their molecular structure. The ring strain in the bicyclic system can lead to increased reactivity, which is a significant factor in chemical synthesis. The introduction of different substituents, such as the azido group, can further modify these properties, potentially leading to applications in the development of new materials or pharmaceuticals. The hydrochloride salt form of these compounds may also affect their solubility and stability, which are important considerations for their practical use .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Researchers have developed methodologies for the preparation of azabicyclohexane derivatives, showcasing the compound's versatility and importance in synthetic chemistry. Liao et al. (2016) reported a batchwise, multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride, highlighting a key synthetic step that forges the bicyclic ring system through an intramolecular displacement (Liao et al., 2016). This synthesis route opens up avenues for the production of structurally complex molecules for further scientific exploration.

Application in Antidepressant Drug Development

In the realm of pharmacology, the structural motifs of azabicyclohexane derivatives have been explored for their potential in treating depression. Nirogi et al. (2020) discovered a potent, selective, and orally active neuronal nicotinic acetylcholine α4β2 receptor antagonist, showcasing the therapeutic utility of such compounds in depression treatment (Nirogi et al., 2020). This research underlines the significance of azabicyclohexane derivatives in developing new medications with potential benefits for mental health.

Chemical Reactions and Functionalizations

Krow et al. (2009) explored nucleophilic displacements in 2-azabicyclo[2.1.1]hexanes, leading to a range of difunctionalized derivatives, which demonstrates the chemical flexibility and reactivity of these compounds in creating diverse molecular architectures (Krow et al., 2009). Such chemical transformations are critical for the design and synthesis of novel molecules with potential applications in various fields, including pharmaceuticals and material science.

Innovative Synthetic Approaches

Ghorbani et al. (2016) described a novel and eco-friendly synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, emphasizing the method's advantages such as excellent yields, short reaction times, and the use of inexpensive materials (Ghorbani et al., 2016). This approach highlights the ongoing efforts to develop sustainable and efficient synthetic methodologies in the chemical research community.

Safety And Hazards

The safety information for “4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

4-azido-2-azabicyclo[2.1.1]hexane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c6-9-8-5-1-4(2-5)7-3-5;/h4,7H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHUEUKOWCCWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CN2)N=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride | |

CAS RN |

2408957-64-0 |

Source

|

| Record name | 4-azido-2-azabicyclo[2.1.1]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

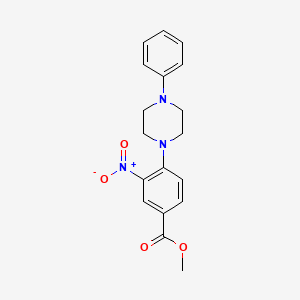

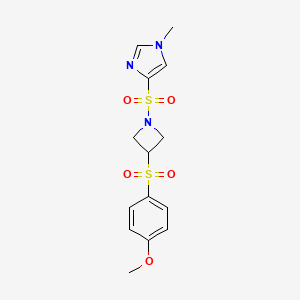

![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2505180.png)

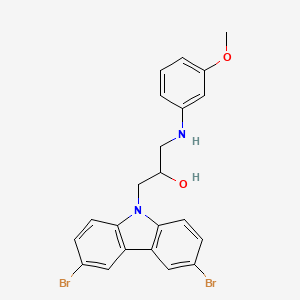

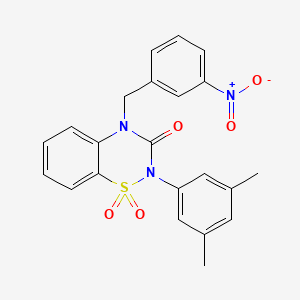

![2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2505183.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)

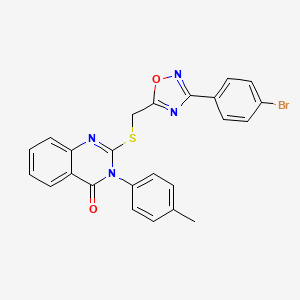

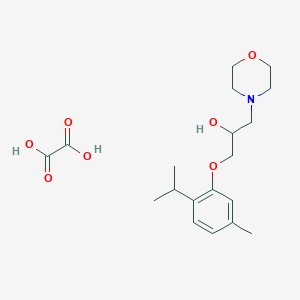

![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)

![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)

![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)